molecular formula C18H22ClN5O2S B2697845 N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111039-29-2

N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2697845
CAS RN: 1111039-29-2
M. Wt: 407.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H22ClN5O2S and its molecular weight is 407.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

The synthesis of triazoloquinazolinone derivatives has been a focal point in medicinal chemistry due to their significant pharmacological activities. Alagarsamy et al. (2008) demonstrated the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents. These compounds exhibited notable in vivo H1-antihistaminic activity on guinea pigs, with specific compounds showing comparable potency to chlorpheniramine maleate, a reference standard, with minimal sedation effects. This highlights the compound's potential as a prototype for developing new classes of H1-antihistamines with reduced sedative properties (Alagarsamy, Shankar, & Murugesan, 2008).

Berest et al. (2011) explored the synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing their in vitro anticancer and antibacterial activities. These compounds exhibited selective anticancer activity against non-small cell lung and CNS cancer cell lines, emphasizing the therapeutic potential of triazoloquinazolinone derivatives in oncology (Berest et al., 2011).

Anticancer and Cytotoxic Activities

Kovalenko et al. (2012) synthesized triazinoquinazolinone derivatives with thiazole and thiadiazole fragments, demonstrating considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. This underscores the compound's potential as an effective anticancer agent, providing a foundation for further research into its therapeutic applications (Kovalenko et al., 2012).

Antihistaminic Activity

Further research by Alagarsamy et al. (2007) and Gobinath et al. (2015) on 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones respectively, highlighted their H1-antihistaminic activity. These studies contribute to the understanding of the pharmacological profile of triazoloquinazolinone derivatives, showing potential for the development of novel antihistamines with minimal sedative effects (Alagarsamy, Solomon, & Murugan, 2007); (Gobinath, Subramanian, & Alagarsamy, 2015).

properties

IUPAC Name

N-butan-2-yl-2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2S/c1-4-8-23-16(26)13-9-12(19)6-7-14(13)24-17(23)21-22-18(24)27-10-15(25)20-11(3)5-2/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVPMHVIVQASMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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